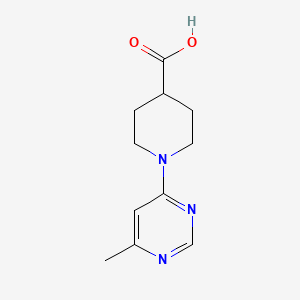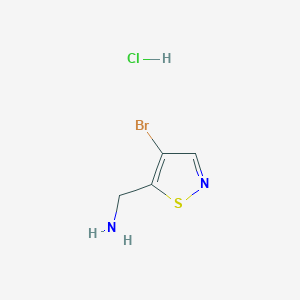![molecular formula C19H17FN2O2 B2935832 6-(4-Ethoxyphenyl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one CAS No. 942007-61-6](/img/structure/B2935832.png)
6-(4-Ethoxyphenyl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-Ethoxyphenyl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one, also known as EFMP, is a pyridazinone derivative that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations, have been studied extensively. In
Mécanisme D'action
6-(4-Ethoxyphenyl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one has been shown to inhibit the activity of several enzymes and signaling pathways involved in inflammation, tumor growth, and angiogenesis. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. 6-(4-Ethoxyphenyl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one has also been shown to inhibit the activity of vascular endothelial growth factor receptor 2 (VEGFR2), a signaling pathway involved in angiogenesis. Additionally, 6-(4-Ethoxyphenyl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one has been shown to inhibit the activity of protein kinase B (AKT), a signaling pathway involved in tumor growth and survival.
Biochemical and Physiological Effects:
6-(4-Ethoxyphenyl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). 6-(4-Ethoxyphenyl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one has also been shown to reduce the expression of COX-2 and VEGFR2 in animal models. Additionally, 6-(4-Ethoxyphenyl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
6-(4-Ethoxyphenyl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one has several advantages for lab experiments. It is a stable compound that can be synthesized in large quantities with high yields. 6-(4-Ethoxyphenyl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one is also soluble in a variety of solvents, which makes it easy to work with in lab experiments. However, 6-(4-Ethoxyphenyl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one has some limitations for lab experiments. It has a relatively short half-life, which makes it difficult to study its long-term effects in animal models. Additionally, 6-(4-Ethoxyphenyl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one has not been extensively studied in humans, which limits its potential therapeutic applications.
Orientations Futures
There are several future directions for research on 6-(4-Ethoxyphenyl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one. One area of research could focus on the development of more potent and selective 6-(4-Ethoxyphenyl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one analogs. Another area of research could focus on the long-term effects of 6-(4-Ethoxyphenyl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one in animal models. Additionally, more research is needed to determine the potential therapeutic applications of 6-(4-Ethoxyphenyl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one in humans, including its use in the treatment of inflammation, cancer, and diabetes. Overall, 6-(4-Ethoxyphenyl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one has significant potential as a therapeutic agent, and further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
6-(4-Ethoxyphenyl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one has been synthesized using various methods, including the reaction of 4-fluorobenzyl chloride with 6-(4-ethoxyphenyl)pyridazin-3-one in the presence of a base, and the reaction of 4-fluorobenzyl bromide with 6-(4-ethoxyphenyl)-3-hydrazinylpyridazine in the presence of a base. These methods have resulted in high yields of 6-(4-Ethoxyphenyl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one and have been optimized for large-scale production.
Applications De Recherche Scientifique
6-(4-Ethoxyphenyl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. 6-(4-Ethoxyphenyl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one has also been studied for its potential use in the treatment of diabetes, as it has been shown to improve glucose tolerance and insulin sensitivity in animal models. Additionally, 6-(4-Ethoxyphenyl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid beta peptides, which are thought to play a role in the development of the disease.
Propriétés
IUPAC Name |
6-(4-ethoxyphenyl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O2/c1-2-24-17-9-5-15(6-10-17)18-11-12-19(23)22(21-18)13-14-3-7-16(20)8-4-14/h3-12H,2,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQVMRKTYJMXUFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Ethoxyphenyl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[2-(3-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B2935749.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B2935750.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-4-methoxybenzamide](/img/structure/B2935751.png)








![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide](/img/structure/B2935768.png)
![6-Hydroxy-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid](/img/structure/B2935769.png)
![3-(4-Fluorophenyl)-6-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2935772.png)